5-Chloro-1-pentanol

描述

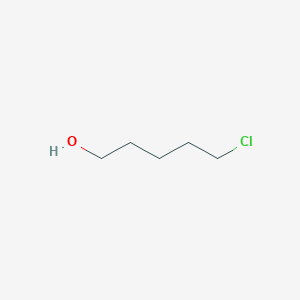

Structure

3D Structure

属性

IUPAC Name |

5-chloropentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11ClO/c6-4-2-1-3-5-7/h7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCBJCKDOZLTTDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCO)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9063744 | |

| Record name | 1-Pentanol, 5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5259-98-3 | |

| Record name | 5-Chloro-1-pentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5259-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloropentanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005259983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloropentanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1107 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Pentanol, 5-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Pentanol, 5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloropentan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.698 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-CHLORO-1-PENTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55VP4W35EG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Chloro-1-pentanol (CAS: 5259-98-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-1-pentanol, with the CAS number 5259-98-3, is a bifunctional linear alcohol and organochloride. This unique structure, featuring a primary alcohol at one terminus and a chlorine atom at the other, renders it a versatile building block in organic synthesis. Its distinct reactive sites allow for selective and sequential chemical transformations, making it a valuable intermediate in the synthesis of a wide array of molecules, including pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the physicochemical properties, spectroscopic data, safety and handling information, and detailed experimental protocols for the synthesis and key reactions of this compound.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a mild, characteristic chlorinated odor.[1] It is slightly soluble in water but soluble in organic solvents like DMSO and methanol.[2][3] Key quantitative properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 5259-98-3 | [2][3][4][5] |

| Molecular Formula | C₅H₁₁ClO | [2][3][4] |

| Molecular Weight | 122.59 g/mol | [2][4] |

| Boiling Point | 107 °C | [2][3] |

| 182.8 °C at 760 mmHg | ||

| Density | 1.06 g/cm³ | [2][3] |

| Refractive Index | 1.454 | [2] |

| Flash Point | 102-103°C/8mm | [2][3] |

| pKa | 15.12 ± 0.10 (Predicted) | [2] |

| Water Solubility | Slightly soluble | [2][3] |

| Appearance | Colorless to pale yellow liquid | [1] |

Spectroscopic Data

Characterization of this compound is achieved through various spectroscopic techniques. The following data provides key identifiers for this compound.

Table 2: Spectroscopic Data of this compound

| Spectrum Type | Key Peaks/Shifts | Reference |

| ¹H NMR (CDCl₃) | δ 3.67 (m, 2H), 3.55 (t, J=6.5 Hz, 2H), 1.82 (pentet, J=7 Hz, 2H), 1.4-1.7 (m, 4H), 1.37 (m, 1H) | [2] |

| ¹³C NMR (CDCl₃) | δ 62.4, 45.0, 32.4, 31.9, 23.2 | [2] |

| Infrared (IR) (Thin Film) | 3330 (broad peak, O-H), 2945, 2875 (C-H), 1455, 1440, 1075 (C-O), 725, 655 (C-Cl) cm⁻¹ | [2] |

| Mass Spectrometry (MS) (70 eV) | m/z 106, 104 (M⁺ - H₂O), 93, 91, 69, 68 (100%), 67, 57, 56, 55 | [2] |

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All procedures should be performed in a well-ventilated fume hood.

Table 3: GHS Hazard Information for this compound

| Pictograms | GHS07 (Exclamation Mark), GHS06 (Skull and Crossbones)[2] |

| Signal Word | Warning[2] |

| Hazard Statements | H301: Toxic if swallowedH302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation[2] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/protective clothing/eye protection/face protectionP301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physicianP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the hydrolysis of 5-chloropentyl acetate (B1210297).

Experimental Protocol: Hydrolysis of 5-Chloropentyl Acetate

Materials:

-

5-Chloropentyl acetate

-

2N aqueous Sodium Hydroxide (NaOH)

-

Diethyl ether

-

Anhydrous potassium carbonate

Procedure:

-

In a suitable flask, mix 5-chloropentyl acetate (33.9 g, 0.21 mol) with 95% ethanol (75 mL) and 2N aqueous NaOH (90 mL).[2]

-

Shake the mixture until it becomes homogeneous and allow it to stand at room temperature for several hours.[2]

-

Remove the ethanol by distillation under reduced pressure.[2]

-

Extract the residue with diethyl ether (3 x 150 mL).[2]

-

Dry the combined ether extracts over anhydrous potassium carbonate.[2]

-

Remove the solvent under reduced pressure.[2]

-

Purify the crude product by distillation to yield this compound as a colorless oil.[2]

Key Reactions and Experimental Protocols

The dual functionality of this compound allows for a variety of chemical transformations at either the hydroxyl or the chloro group.

Nucleophilic Substitution Reactions

The chlorine atom serves as a good leaving group, readily undergoing Sₙ2 reactions with various nucleophiles.[6]

This reaction forms an ether by reacting the chloroalkane with an alkoxide.

Experimental Protocol: Synthesis of a 5-Alkoxy-1-pentanol (General Procedure)

Materials:

-

This compound

-

Sodium hydride (NaH)

-

Anhydrous alcohol (e.g., ethanol, methanol)

-

Anhydrous solvent (e.g., THF, DMF)

Procedure:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add the desired alcohol to the anhydrous solvent.

-

Cool the solution in an ice bath and add sodium hydride portion-wise to form the alkoxide.

-

Once the hydrogen evolution ceases, add a solution of this compound in the anhydrous solvent dropwise to the alkoxide solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation.

References

physical properties of 5-Chloro-1-pentanol

An In-depth Technical Guide to the Physical Properties of 5-Chloro-1-pentanol

This guide provides a comprehensive overview of the core , tailored for researchers, scientists, and professionals in drug development. It includes a summary of quantitative data, detailed experimental protocols for property determination, and a logical workflow for physical property analysis.

Core Physical Properties

This compound is a colorless to pale yellow liquid at room temperature with a mild, characteristic odor.[1][2] It is an important intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[3][4][5] The molecule contains both a primary alcohol functional group and a chloroalkane moiety, making it polar and reactive in nucleophilic substitution reactions.[1]

Quantitative Data Summary

The following table summarizes the key based on available data.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₁ClO | [3][4][6][7] |

| Molecular Weight | 122.59 g/mol | [4][5][8] |

| 122.595 g/mol | [3] | |

| 122.60 g/mol | [6][7] | |

| Appearance | Colorless to almost colorless clear liquid | [9][10] |

| Boiling Point | 182.8 °C at 760 mmHg | [3] |

| 99 °C at 18 mmHg | [9][10] | |

| 107 °C at 10 torr | [1] | |

| 102-103 °C at 8 mmHg | [4][5] | |

| Density | 1.06 g/cm³ (at 20°C) | [4][9][10] |

| 1.021 g/cm³ | [3] | |

| 1.060 g/mL | [11] | |

| Refractive Index | 1.45 (at 20°C) | [9][10] |

| 1.454 | [1][3][4][5] | |

| Solubility | Slightly soluble in water | [3][4][5] |

| Sparingly soluble in DMSO and Methanol | [3][4] | |

| Flash Point | 83 °C | [9][10] |

| 83.2 °C | [1][3] |

Experimental Protocols

The following sections detail generalized methodologies for determining the key physical properties of a liquid compound such as this compound.

Determination of Boiling Point (Micro Method)

This method is suitable when only a small volume of the sample is available.[12]

Apparatus:

-

Small test tube (e.g., 150mm diameter)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., oil bath or heating block)

-

Stirrer (optional)

Procedure:

-

Place approximately 0.5 mL of this compound into the small test tube.[12]

-

Invert the sealed capillary tube and place it inside the test tube with the open end submerged in the liquid.

-

Attach the test tube to a thermometer, ensuring the bulb of the thermometer is level with the liquid.

-

Heat the apparatus gently and stir if possible.[12]

-

Observe for a continuous stream of bubbles emerging from the open end of the capillary tube.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid begins to enter the capillary tube. Record this temperature.

Determination of Density

The density of a liquid can be determined by accurately measuring its mass and volume.[13][14]

Apparatus:

-

Pycnometer or a graduated cylinder

-

Analytical balance

Procedure:

-

Measure and record the mass of a clean, dry pycnometer or graduated cylinder.[13][14]

-

Fill the pycnometer or graduated cylinder with this compound to a known volume.

-

Measure and record the combined mass of the container and the liquid.[13][14]

-

Calculate the mass of the liquid by subtracting the mass of the empty container from the combined mass.[13][14]

-

Calculate the density using the formula: Density = Mass / Volume.[14]

Determination of Refractive Index

An Abbe refractometer is commonly used for measuring the refractive index of a liquid.[15]

Apparatus:

-

Abbe refractometer

-

Dropper

-

Solvent for cleaning (e.g., acetone (B3395972) or ethanol)

-

Soft tissue

Procedure:

-

Ensure the prism of the refractometer is clean and dry.

-

Using a dropper, place a few drops of this compound onto the surface of the prism.[15]

-

Close the prism and allow the liquid to spread evenly.

-

Look through the eyepiece and adjust the focus until the crosshairs are sharp.

-

Rotate the knob to bring the boundary line between the light and dark fields into view.

-

Adjust the compensator to eliminate any color fringes and sharpen the boundary line.[15]

-

Align the boundary line precisely with the center of the crosshairs.[15]

-

Read the refractive index value from the scale.

-

Clean the prism thoroughly with a suitable solvent and soft tissue after the measurement.[15]

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the physical properties of a liquid sample.

Caption: A logical workflow for the determination of key physical properties of a liquid chemical.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Page loading... [guidechem.com]

- 3. This compound|lookchem [lookchem.com]

- 4. 5-Chloropentanol | 5259-98-3 [chemicalbook.com]

- 5. This compound, 95% | Fisher Scientific [fishersci.ca]

- 6. scbt.com [scbt.com]

- 7. This compound [oakwoodchemical.com]

- 8. This compound | C5H11ClO | CID 78915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 5259-98-3 | TCI AMERICA [tcichemicals.com]

- 10. This compound | 5259-98-3 | TCI Deutschland GmbH [tcichemicals.com]

- 11. This compound [stenutz.eu]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. quora.com [quora.com]

- 14. How to Calculate the Density of a Liquid - Oreate AI Blog [oreateai.com]

- 15. scribd.com [scribd.com]

An In-depth Technical Guide to the Physical Properties of 5-Chloro-1-pentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling point and density of 5-Chloro-1-pentanol (CAS No: 5259-98-3). The document outlines its key physical properties, detailed experimental protocols for their determination, and a logical workflow for property verification.

Section 1: Physical Properties of this compound

This compound is a colorless to pale yellow liquid that serves as an important intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2] Accurate knowledge of its physical properties, such as boiling point and density, is crucial for process design, reaction optimization, and safety assessments.

The boiling point and density of this compound have been reported across various sources. These values are summarized in the table below. It is important to note that the boiling point is highly dependent on the ambient pressure.

| Physical Property | Reported Value(s) | Conditions |

| Boiling Point | 182.8 °C[3] | at 760 mmHg |

| 99 °C[4] | at 18 mmHg | |

| 107 °C[1][5] | at 10 torr (mmHg) | |

| 102-103 °C[5] | at 8mm (mmHg) | |

| 35-37 °C[5] | at 0.02 mmHg | |

| Density | 1.021 g/cm³[3] | Not specified |

| 1.06 g/cm³[1][5][6] | Not specified | |

| 1.06 g/mL | at 20/20 °C (Specific Gravity)[4] |

Section 2: Experimental Protocols

The following sections detail standard methodologies for the experimental determination of the boiling point and density of a liquid compound like this compound.

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[2][7] Several methods can be employed for its determination, with the choice often depending on the sample volume available.

A. Micro-Boiling Point Determination (Thiele Tube Method)

This method is suitable for small sample volumes (less than 0.5 mL).[8]

-

Apparatus: Thiele tube, thermometer, small test tube (e.g., fusion tube), capillary tube (sealed at one end), heating oil (e.g., paraffin (B1166041) oil), and a heat source.[7][8]

-

Procedure:

-

Add a small amount of this compound to the small test tube.

-

Place the capillary tube, with its open end downwards, into the test tube containing the sample.

-

Attach the test tube to the thermometer and place the assembly into the Thiele tube containing heating oil.[8]

-

Gently heat the side arm of the Thiele tube.[9]

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed, then remove the heat.

-

The boiling point is the temperature at which the liquid just begins to be drawn up into the capillary tube as the apparatus cools.[8][9]

-

B. Simple Distillation Method

This method is suitable when a larger volume of the liquid (at least 5 mL) is available and also serves as a purification step.[2][8]

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.[8]

-

Procedure:

-

Place the this compound sample and a few boiling chips into the distillation flask.

-

Set up the simple distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.[8]

-

Begin heating the flask.

-

Record the temperature at which the liquid is actively boiling and a stable ring of condensate is observed on the thermometer. This stable temperature is the boiling point.[9]

-

It is crucial to record the atmospheric pressure at the time of the measurement, as boiling point varies with pressure.[2]

-

Density is defined as the mass of a substance per unit volume.[10]

A. Using a Graduated Cylinder and Balance

This is a straightforward method for determining density.

-

Apparatus: Graduated cylinder, electronic balance.

-

Procedure:

-

Measure the mass of a clean, dry graduated cylinder.[11]

-

Add a known volume of this compound to the graduated cylinder. Record the volume accurately, reading from the bottom of the meniscus.[11]

-

Measure the combined mass of the graduated cylinder and the liquid.[11]

-

Subtract the mass of the empty graduated cylinder to find the mass of the liquid.

-

Calculate the density using the formula: Density = Mass / Volume.

-

For improved accuracy, it is recommended to perform multiple measurements and average the results.[11]

-

B. Using a Digital Density Meter

This method offers high precision and is suitable for routine measurements, often following standards like ASTM D4052.[3][10]

-

Apparatus: Digital density meter.

-

Procedure:

-

Calibrate the instrument according to the manufacturer's instructions, typically using deionized water and air.

-

Introduce a small volume of the this compound sample into the oscillating U-tube of the density meter.[5][10]

-

The instrument measures the change in the oscillation frequency of the tube caused by the sample's mass and calculates the density.[10]

-

Ensure the sample is free of air bubbles, as these can significantly affect the accuracy of the measurement.[5]

-

Section 3: Workflow for Physical Property Verification

The following diagram illustrates a logical workflow for the determination and verification of the physical properties of a chemical compound like this compound.

Caption: Workflow for the determination and verification of physical properties.

References

- 1. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 3. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 4. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 5. store.astm.org [store.astm.org]

- 6. phillysim.org [phillysim.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. knowledge.reagecon.com [knowledge.reagecon.com]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility of 5-Chloro-1-pentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-Chloro-1-pentanol in water and various organic solvents. Due to the limited availability of precise quantitative data for this specific compound, this guide presents the available qualitative information, supplemented with quantitative data for structurally similar compounds to provide a robust understanding of its solubility profile. Furthermore, detailed experimental protocols for determining the solubility of this compound are provided, enabling researchers to generate precise quantitative data for their specific applications.

Core Concepts in Solubility

The solubility of a compound is a critical physicochemical property that influences its behavior in various chemical and biological systems. It is primarily governed by the principle of "like dissolves like," where substances with similar polarities tend to be miscible. For a molecule like this compound, which possesses both a polar hydroxyl (-OH) group and a nonpolar chloropentyl chain, its solubility is a balance between these two competing characteristics. The hydroxyl group can participate in hydrogen bonding with polar solvents like water, while the alkyl halide chain favors interactions with nonpolar organic solvents.

Solubility Profile of this compound

Table 1: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility Description |

| Water | Slightly soluble |

| Dimethyl Sulfoxide (DMSO) | Sparingly soluble |

| Methanol | Sparingly soluble |

To provide a more quantitative context, the solubility of two structurally related compounds, 1-pentanol (B3423595) and 1-chloropentane (B165111), is presented below. These compounds represent the parent alcohol and the corresponding alkyl halide, respectively, and offer insights into the expected solubility behavior of this compound.

Table 2: Quantitative Solubility of Structurally Similar Compounds

| Compound | Solvent | Solubility at 25°C ( g/100 mL) | Molar Solubility (mol/L) |

| 1-Pentanol | Water | 2.2[1] | ~0.25 |

| 1-Chloropentane | Water | 0.0197[2][3] | ~0.0018 |

The presence of the hydroxyl group in 1-pentanol significantly increases its water solubility compared to 1-chloropentane due to hydrogen bonding.[4][5][6] this compound, containing both a hydroxyl group and a chloroalkyl chain, is expected to have a water solubility that is lower than 1-pentanol but higher than 1-chloropentane. The chlorine atom, being electronegative, adds some polarity to the alkyl chain, but its effect is less pronounced than that of the hydroxyl group in promoting water solubility.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound in both aqueous and organic solvents. These protocols are adapted from standard laboratory procedures for solubility testing of liquid organic compounds.[7][8][9][10][11][12]

Protocol 1: Qualitative Determination of Miscibility

This method provides a rapid assessment of whether this compound is miscible, partially miscible, or immiscible in a given solvent.

Materials:

-

This compound

-

Solvent of interest (e.g., water, ethanol, acetone, dichloromethane)

-

Small test tubes with stoppers

-

Pipettes

Procedure:

-

Add 1 mL of the solvent to a clean, dry test tube.

-

Add 1 mL of this compound to the same test tube.

-

Stopper the test tube and shake vigorously for 30 seconds.

-

Allow the mixture to stand for 5 minutes and observe.

-

Observation:

-

Miscible: A single, clear liquid phase is observed.

-

Immiscible: Two distinct liquid layers are present.

-

Partially Miscible: The mixture appears cloudy or forms an emulsion that may or may not separate over time.

-

Protocol 2: Quantitative Determination of Solubility via the Shake-Flask Method

This widely used method determines the thermodynamic solubility of a compound.[13][14][15][16][17]

Materials:

-

This compound

-

Solvent of interest

-

Glass flasks with airtight stoppers

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical balance

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a glass flask. The presence of a separate, undissolved phase of this compound should be visible.

-

Seal the flask tightly to prevent solvent evaporation.

-

Place the flask in a shaking incubator set to a constant temperature (e.g., 25°C) and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the flask to stand undisturbed for at least 24 hours in a temperature-controlled environment to allow for the separation of the two phases.

-

Alternatively, for faster separation, transfer an aliquot of the mixture to a centrifuge tube and centrifuge at a high speed until clear separation of the layers is achieved.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the solvent phase (the supernatant) without disturbing the undissolved this compound layer.

-

Prepare a series of standard solutions of this compound in the solvent of known concentrations.

-

Analyze the collected sample and the standard solutions using a calibrated analytical method, such as GC-FID.

-

Construct a calibration curve from the standard solutions and determine the concentration of this compound in the collected sample.

-

-

Data Presentation:

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the quantitative determination of the solubility of this compound using the shake-flask method.

Caption: Workflow for Quantitative Solubility Determination.

References

- 1. 1-Pentanol - Wikipedia [en.wikipedia.org]

- 2. 1-Chloropentane - Wikipedia [en.wikipedia.org]

- 3. 1-Chloropentane | 543-59-9 | TCI AMERICA [tcichemicals.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. store.astm.org [store.astm.org]

- 8. researchgate.net [researchgate.net]

- 9. studylib.net [studylib.net]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. Procedure 1. To test the solubility of a liquid in a | Chegg.com [chegg.com]

- 13. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 14. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 16. enamine.net [enamine.net]

- 17. dissolutiontech.com [dissolutiontech.com]

1H NMR and 13C NMR spectroscopic data of 5-Chloro-1-pentanol

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-Chloro-1-pentanol

This guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document details the chemical shifts and coupling constants, outlines the experimental protocols for data acquisition, and presents a visual representation of the spectral assignments.

Spectroscopic Data Presentation

The ¹H and ¹³C NMR data for this compound are summarized in the tables below. The assignments correspond to the following chemical structure and numbering scheme:

Cl—CH₂—CH₂—CH₂—CH₂—CH₂—OH (5) (4) (3) (2) (1)

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 3.67 | multiplet | 2H, H-1 | |

| 3.55 | triplet | 6.5 | 2H, H-5 |

| 1.82 | pentet | 7.0 | 2H, H-4 |

| 1.4-1.7 | multiplet | 4H, H-2, H-3 | |

| 1.37 | multiplet | 1H, OH |

Data acquired in CDCl₃ at 200 MHz.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 62.4 | C-1 |

| 45.0 | C-5 |

| 32.4 | C-2 |

| 31.9 | C-4 |

| 23.2 | C-3 |

Data acquired in CDCl₃ at 22.5 MHz.[1]

Experimental Protocols

The following section describes a standard methodology for the acquisition of ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). For referencing the spectra, CDCl₃ containing a small amount of tetramethylsilane (B1202638) (TMS) is typically used.

-

Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube.

-

Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool into the NMR tube to remove any particulate matter.

NMR Data Acquisition

-

Instrumentation: The spectra can be acquired on a standard NMR spectrometer, for instance, a 200 MHz or higher field strength instrument.

-

Tuning and Shimming: The instrument's probe is tuned to the appropriate frequencies for ¹H and ¹³C. The magnetic field homogeneity is optimized by shimming on the sample.

-

¹H NMR Parameters:

-

Pulse Sequence: A standard single-pulse experiment is used.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses.

-

Number of Scans: 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.

-

Spectral Width: A spectral width of approximately 10-15 ppm is appropriate.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A delay of 2-5 seconds.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) may be required to achieve an adequate signal-to-noise ratio.

-

Spectral Width: A spectral width of approximately 200-220 ppm is standard.

-

Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

-

Phase Correction: The spectrum is manually or automatically phase corrected to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shifts are referenced to the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

-

Integration: For ¹H NMR, the relative areas of the peaks are integrated to determine the proton ratios.

Visualization of NMR Assignments

The following diagram illustrates the correlation between the chemical structure of this compound and its characteristic ¹H and ¹³C NMR chemical shifts.

References

An In-depth Technical Guide to the Infrared and Mass Spectrometry Analysis of 5-Chloro-1-pentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) and mass spectrometry (MS) analysis of 5-Chloro-1-pentanol. It includes detailed experimental protocols, data interpretation, and visual representations of molecular fragmentation and analytical workflows to support research and development activities.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound reveals key vibrational modes characteristic of its structure.

Characteristic IR Absorption Data

The infrared spectrum of this compound is characterized by the presence of a prominent hydroxyl (O-H) stretching band and various C-H and C-O stretching and bending vibrations. The key absorption bands are summarized in the table below.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |

| ~3330 | Strong, Broad | O-H | Stretching |

| ~2940 | Strong | C-H (sp³) | Asymmetric Stretching |

| ~2860 | Strong | C-H (sp³) | Symmetric Stretching |

| ~1450 | Medium | C-H | Bending (Scissoring) |

| ~1060 | Strong | C-O | Stretching |

| ~730 | Medium | C-Cl | Stretching |

Interpretation of the IR Spectrum

The most notable feature in the IR spectrum of this compound is the broad, strong absorption band observed at approximately 3330 cm⁻¹. This is indicative of the O-H stretching vibration of the alcohol functional group, with the broadening resulting from intermolecular hydrogen bonding. The strong absorptions around 2940 cm⁻¹ and 2860 cm⁻¹ are attributed to the asymmetric and symmetric stretching vibrations of the C-H bonds in the pentyl chain, respectively. A medium-intensity band around 1450 cm⁻¹ corresponds to the scissoring (bending) vibration of the CH₂ groups. The strong peak at approximately 1060 cm⁻¹ is characteristic of the C-O stretching vibration of a primary alcohol. Finally, the medium-intensity absorption around 730 cm⁻¹ is assigned to the C-Cl stretching vibration.

Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound provides information about its molecular weight and structural features through the analysis of its fragmentation pattern.

Mass Spectrometry Data

The electron ionization (EI) mass spectrum of this compound exhibits a series of fragment ions. The molecular ion peak (M⁺) is expected at m/z 122 (for ³⁵Cl) and 124 (for ³⁷Cl), reflecting the isotopic abundance of chlorine, although it may be of low intensity. The most significant peaks are summarized below.

| m/z | Relative Intensity | Proposed Fragment Ion |

| 124 | Low | [C₅H₁₁³⁷ClO]⁺ |

| 122 | Low | [C₅H₁₁³⁵ClO]⁺ |

| 104 | Medium | [M - H₂O]⁺ |

| 87 | Medium | [M - Cl]⁺ |

| 70 | High | [C₅H₁₀]⁺ |

| 55 | Very High (Base Peak) | [C₄H₇]⁺ |

| 42 | High | [C₃H₆]⁺ |

| 31 | Medium | [CH₂OH]⁺ |

Note: Relative intensities are approximate and can vary depending on the instrument and experimental conditions.

Fragmentation Pattern of this compound

The fragmentation of this compound in an electron ionization mass spectrometer is initiated by the removal of an electron to form the molecular ion. This high-energy species then undergoes various fragmentation processes.

A key fragmentation pathway for primary alcohols is the alpha-cleavage, which for this compound would lead to the formation of the [CH₂OH]⁺ ion at m/z 31. Another common fragmentation for alcohols is the loss of a water molecule (H₂O), resulting in a peak at m/z 104. The loss of the chlorine atom gives rise to a fragment at m/z 87. The base peak at m/z 55 is likely due to the formation of a stable cyclic carbocation or a rearranged alkenyl cation. The peak at m/z 70 can be attributed to the loss of HCl from the molecular ion followed by rearrangement.

Caption: Fragmentation pathway of this compound in Mass Spectrometry.

Experimental Protocols

The following are detailed methodologies for the IR and MS analysis of this compound.

Infrared Spectroscopy Protocol

-

Instrument Preparation: Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has undergone its self-check and calibration procedures.

-

Sample Preparation: As this compound is a liquid, the neat liquid can be analyzed. Place one drop of the sample onto the center of a clean, dry salt plate (e.g., NaCl or KBr).

-

Cell Assembly: Carefully place a second salt plate on top of the first, spreading the liquid into a thin film.

-

Spectrum Acquisition: Place the salt plate assembly into the sample holder of the FTIR spectrometer.

-

Data Collection: Acquire the spectrum over the range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

Background Subtraction: A background spectrum of the clean salt plates should be acquired and automatically subtracted from the sample spectrum by the instrument software.

-

Data Processing: Process the resulting spectrum to identify the wavenumbers of the major absorption bands.

Mass Spectrometry Protocol

-

Instrument Preparation: Prepare the Gas Chromatograph-Mass Spectrometer (GC-MS) system. Ensure the carrier gas (typically helium) is flowing at the appropriate rate.

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol) at a concentration of approximately 1 mg/mL.

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared solution into the GC injection port.

-

Chromatographic Separation: The sample is vaporized and carried onto the GC column. A suitable temperature program is used to separate the analyte from any impurities.

-

Ionization: As the this compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by the mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

-

Data Analysis: Analyze the mass spectrum to identify the molecular ion and major fragment ions.

Experimental and Analytical Workflow

The overall workflow for the IR and mass spectrometry analysis of this compound involves a series of sequential steps from sample preparation to data interpretation.

Caption: Experimental workflow for IR and MS analysis.

5-Chloro-1-pentanol chemical structure and IUPAC name

An In-depth Technical Guide to 5-Chloro-1-pentanol

For professionals in research, scientific, and drug development fields, this compound is a versatile bifunctional molecule. Its unique structure, possessing both a primary alcohol and a primary alkyl chloride, makes it a valuable intermediate in various organic syntheses. This guide provides a comprehensive overview of its chemical structure, properties, and a key synthetic protocol.

Chemical Structure and IUPAC Name

This compound is an organic compound featuring a five-carbon aliphatic chain. A chlorine atom is attached to one end of the chain (carbon 5), while a hydroxyl group (-OH) is attached to the other end (carbon 1). This dual functionality allows for selective chemical modifications at either end of the molecule.

The standard IUPAC name for this compound is 5-chloropentan-1-ol .[1][2][3] Its chemical formula is C₅H₁₁ClO.[1][3][4][5]

Physicochemical Properties

The properties of this compound make it suitable for a range of applications in organic synthesis, including the production of pharmaceuticals and agrochemicals.[3][4][6] The quantitative data for this compound are summarized in the table below.

| Property | Value | Citations |

| CAS Number | 5259-98-3 | [4][6][7][8] |

| Molecular Formula | C₅H₁₁ClO | [1][3][4][5] |

| Molecular Weight | 122.59 g/mol | [1][2][3][4] |

| Appearance | Colorless clear liquid | [4][9] |

| Boiling Point | 182.8 °C at 760 mmHg | [4][9] |

| Density | 1.021 g/cm³ | [4][9] |

| Refractive Index | 1.454 | [4][6][9] |

| Flash Point | 83.2 °C | [4][9] |

| Water Solubility | Slightly soluble | [3][4][9] |

| Solubility | Sparingly soluble in DMSO and Methanol | [4][6] |

| InChI Key | DCBJCKDOZLTTDW-UHFFFAOYSA-N | [3][8] |

| Canonical SMILES | C(CCO)CCCl | [4] |

Synthetic Protocol: Synthesis from 5-Chloropentyl Acetate (B1210297)

A common laboratory-scale synthesis of this compound involves the hydrolysis of 5-chloropentyl acetate.[6] This method is efficient and yields the desired product in high purity.

Experimental Methodology

The following protocol is adapted from established literature procedures.[6]

-

Reaction Setup : In a suitable reaction vessel, 5-chloropentyl acetate (33.9 g, 0.21 mol) is combined with 95% ethanol (B145695) (75 mL) and a 2N aqueous solution of sodium hydroxide (B78521) (90 mL).

-

Homogenization : The mixture is shaken until a homogeneous solution is achieved.

-

Reaction : The solution is allowed to stand at room temperature for several hours to facilitate the hydrolysis of the ester.

-

Solvent Removal : Following the reaction, the ethanol is removed from the mixture by distillation under reduced pressure.

-

Extraction : The remaining aqueous residue is extracted three times with diethyl ether (3 x 150 mL) to isolate the product.

-

Drying and Concentration : The combined ether extracts are dried over anhydrous potassium carbonate. The solvent is then removed under reduced pressure.

-

Purification : The final product, this compound, is obtained as a colorless oil through distillation. This procedure has a reported yield of 84%.[6]

Key Reactions and Applications

The bifunctional nature of this compound allows for a variety of chemical transformations, making it a key intermediate in the synthesis of more complex molecules.

-

Nucleophilic Substitution : The chlorine atom serves as a good leaving group, readily undergoing substitution reactions with various nucleophiles.[7]

-

Esterification/Etherification : The hydroxyl group can be converted to esters or ethers.[7]

-

Oxidation : The primary alcohol can be oxidized to form an aldehyde or a carboxylic acid.[7]

-

Intramolecular Cyclization : In the presence of a base such as sodium hydride, this compound undergoes an intramolecular Williamson ether synthesis to form tetrahydropyran.[9][10]

This versatility makes it a valuable precursor in the synthesis of amidoalkylindoles, which are selective cannabinoid 2 receptor agonists with potential therapeutic applications.[11]

Workflow for the Synthesis of this compound

The following diagram illustrates the workflow for the synthesis of this compound from 5-chloropentyl acetate.

Caption: Workflow for the synthesis of this compound.

References

- 1. This compound | C5H11ClO | CID 78915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. This compound, 95% | Fisher Scientific [fishersci.ca]

- 4. This compound|lookchem [lookchem.com]

- 5. scbt.com [scbt.com]

- 6. 5-Chloropentanol | 5259-98-3 [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. This compound | 5259-98-3 [sigmaaldrich.com]

- 9. This compound|Organic Synthesis Intermediate [benchchem.com]

- 10. Solved When this compound is place in sodium hydride, | Chegg.com [chegg.com]

- 11. usbio.net [usbio.net]

A Comprehensive Technical Guide to the Safe Handling of 5-Chloro-1-pentanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the hazards and essential safety precautions for handling 5-Chloro-1-pentanol (CAS No: 5259-98-3). The information is compiled and synthesized from authoritative safety data sheets and chemical databases to ensure research and development activities are conducted with the utmost safety.

Hazard Identification and Classification

This compound is classified as a hazardous substance requiring careful handling. The primary hazards are associated with its toxicity and irritant properties.[1][2][3] It is also designated as a combustible liquid.

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information.

| Hazard Class | Category | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | 4 | Warning | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | Warning | H335: May cause respiratory irritation |

| Acute Toxicity, Dermal | 4 | Warning | H312: Harmful in contact with skin (As per some sources) |

| Acute Toxicity, Inhalation | 4 | Warning | H332: Harmful if inhaled (As per some sources) |

| Flammable Liquids | 4 | Warning | H227: Combustible liquid (As per some sources) |

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. Note that some specific quantitative data, such as flash point and boiling point, are not consistently reported across all sources.

| Property | Value |

| CAS Number | 5259-98-3 |

| Molecular Formula | C₅H₁₁ClO |

| Molecular Weight | 122.59 g/mol |

| Appearance | Colorless Liquid |

| Specific Gravity | 1.06 g/cm³ |

| Solubility | Slightly soluble in water.[4] |

| Purity | >90.0% (GC) or 97%[5] |

| Boiling Point/Range | No data available |

| Flash Point | No information available |

| Autoignition Temperature | No information available |

Experimental Protocols: Safe Handling and Storage

While specific experimental protocols for the use of this compound are application-dependent, the following protocols for safe handling, storage, and disposal are mandatory for all laboratory work.

Engineering Controls and Personal Protective Equipment (PPE)

A risk assessment should precede any handling of this chemical. The following workflow outlines the necessary control measures.

Caption: Risk assessment and control hierarchy for this compound.

Mandatory PPE includes:

-

Eye Protection: Chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

-

Hand Protection: Wear appropriate protective gloves (e.g., nitrile rubber) to prevent skin exposure.[2] Gloves should be inspected prior to use and replaced if damaged.

-

Skin and Body Protection: A lab coat or long-sleeved clothing is required.[2] Ensure all skin is covered.

-

Respiratory Protection: Not required under normal conditions with adequate ventilation.[1] For large-scale use or in emergencies, a NIOSH/MSHA or European Standard EN 136 approved respirator may be necessary.

General Handling and Hygiene

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2]

-

Wash hands and any exposed skin thoroughly after handling.[1][2]

-

Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1][2]

-

Ensure eyewash stations and safety showers are readily accessible.[6]

Storage Protocol

-

Store in a well-ventilated place and keep the container tightly closed.[1][2]

-

Some sources indicate the material is moisture or air-sensitive; therefore, storage under dry conditions is recommended.[2]

-

For long-term stability, some suppliers recommend refrigerated storage (2-8°C).[5]

-

Keep away from heat, sparks, open flames, and hot surfaces.[6]

Spill and Disposal Protocol

-

Spill Containment: In case of a spill, ensure adequate ventilation and remove all sources of ignition.[6] Absorb the spill with an inert absorbent material (e.g., sand, silica (B1680970) gel).[2][6]

-

Waste Disposal: this compound and its container must be disposed of as hazardous waste.[1] All disposal activities must be in accordance with approved local, regional, and national waste disposal regulations.

Emergency and First Aid Procedures

Immediate and appropriate first aid is critical in the event of an exposure. The following decision tree outlines the initial response steps.

Caption: Emergency first aid response workflow.

Detailed First Aid Measures:

-

Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[1] If the person is not breathing, provide artificial respiration. Call a POISON CENTER or doctor if you feel unwell.[1]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] If skin irritation occurs or persists, seek medical advice.[1] Contaminated clothing must be removed and washed before reuse.[1]

-

Eye Contact: Rinse cautiously and immediately with plenty of water for at least 15 minutes, also under the eyelids.[1] If present, remove contact lenses if it is easy to do so and continue rinsing.[1] If eye irritation persists, get medical attention.[1]

-

Ingestion: If swallowed, rinse the mouth with water.[1] Call a POISON CENTER or doctor if you feel unwell.[1]

Fire and Explosion Hazard Data

-

Flammability: Classified as a combustible liquid. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[6][7][8]

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[7][9][10] Water mist can be used to cool closed containers.[6][7]

-

Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[6]

-

Firefighting Precautions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Toxicological and Ecological Information

-

Toxicological Information: The primary toxicological concerns are acute toxicity upon ingestion, skin irritation, serious eye irritation, and respiratory tract irritation.[1][2] There is currently no data available regarding mutagenic, reproductive, or carcinogenic effects.[11] The toxicological properties have not been fully investigated.[11]

-

Ecological Information: There is no specific information available regarding the ecological hazards of this compound. It should not be released into the environment.[2]

Disclaimer: This document is intended as a guide and is not a substitute for a comprehensive risk assessment and adherence to all applicable safety regulations and institutional protocols. Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.

References

- 1. fishersci.com [fishersci.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. This compound | C5H11ClO | CID 78915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Chloropentanol | 5259-98-3 [chemicalbook.com]

- 5. This compound | 5259-98-3 [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. nelsonjameson.com [nelsonjameson.com]

- 9. dept.harpercollege.edu [dept.harpercollege.edu]

- 10. agilent.com [agilent.com]

- 11. durhamtech.edu [durhamtech.edu]

5-Chloro-1-pentanol: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Chloro-1-pentanol (CAS No. 5259-98-3). Understanding the stability profile of this bifunctional molecule, which contains both a primary alcohol and a primary alkyl chloride, is critical for its effective use as an intermediate in pharmaceutical synthesis and other research applications. This document summarizes key stability data, outlines potential degradation pathways, and provides detailed experimental protocols for stability assessment.

Executive Summary

This compound is a versatile chemical intermediate. Its stability is influenced by temperature, light, and the presence of incompatible substances, particularly bases. The primary degradation pathway involves an intramolecular SN2 reaction, leading to the formation of tetrahydropyran (B127337). Proper storage in a cool, dark, and dry environment is essential to maintain its purity and integrity over time. This guide provides the necessary technical details to ensure the proper handling and storage of this compound in a research and development setting.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 5259-98-3 |

| Molecular Formula | C₅H₁₁ClO |

| Molecular Weight | 122.59 g/mol |

| Appearance | Colorless to pale yellow liquid[1] |

| Boiling Point | 107 °C at 10 torr[1] |

| Flash Point | 83.2 °C[1] |

| Density | 1.06 g/cm³[1] |

| Solubility | Slightly soluble in water |

Stability Profile

While specific quantitative kinetic data for the degradation of this compound is not extensively available in peer-reviewed literature, its stability can be inferred from its chemical structure and information on analogous compounds. The key factors influencing its stability are temperature, light, and pH (especially basic conditions).

Thermal Stability: this compound is described as being heat-sensitive.[2] At elevated temperatures, thermal decomposition can occur, potentially leading to the release of irritating gases and vapors, including hydrogen chloride.[3]

Photostability: Exposure to light is a condition to avoid during the storage of similar chloroalkanols, such as 6-chloro-1-hexanol, suggesting that this compound may also be sensitive to light-induced degradation.[1][2] Photochemical degradation of short-chain chlorinated paraffins in aqueous solutions can be initiated by hydroxyl radicals.

pH and Hydrolytic Stability: this compound is susceptible to degradation in the presence of bases. The primary degradation pathway under basic conditions is an intramolecular nucleophilic substitution (SN2) reaction, where the alkoxide formed from the deprotonation of the hydroxyl group attacks the carbon bearing the chlorine atom, leading to the formation of tetrahydropyran (THP). This cyclization is a well-known reaction for halohydrins. Strong oxidizing agents are also incompatible with this compound.[4]

A summary of the known stability information is provided in Table 2.

| Condition | Observation | Potential Degradation Products |

| Elevated Temperature | Heat-sensitive; decomposition can occur. | Hydrogen chloride, various organic fragments |

| Exposure to Light | Potentially unstable; recommended to avoid. | Not specifically determined, but likely radical-mediated degradation products. |

| Basic Conditions (e.g., strong bases) | Unstable; undergoes intramolecular cyclization. | Tetrahydropyran, Chloride ions |

| Acidic Conditions | Generally more stable than in basic conditions, but acid-catalyzed dehydration or ether formation could be possible at high temperatures. | Not specifically determined. |

| Oxidizing Conditions | Incompatible with strong oxidizing agents. | Oxidation of the primary alcohol to an aldehyde or carboxylic acid. |

Recommended Storage Conditions

To ensure the long-term stability and purity of this compound, the following storage conditions are recommended based on information from safety data sheets and chemical suppliers.

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerated (2-8 °C or 0-10 °C)[5] | To minimize thermal degradation and slow down potential side reactions. |

| Atmosphere | Sealed in a dry environment.[5] | The compound is moisture-sensitive.[4] |

| Light | Store in a dark place or in an amber container. | To prevent potential photolytic degradation. |

| Container | Tightly sealed, appropriate for chlorinated hydrocarbons (e.g., glass). | To prevent contamination and evaporation. |

| Ventilation | Store in a well-ventilated area.[2] | General safety precaution for chemical storage. |

| Incompatibilities | Store away from strong oxidizing agents and strong bases.[2][4] | To prevent chemical reactions and degradation. |

Signaling Pathways and Degradation Mechanisms

The primary and most well-defined degradation pathway for this compound is its base-promoted intramolecular cyclization to form tetrahydropyran. This reaction proceeds via an intramolecular SN2 mechanism.

Experimental Protocols

Objective: To identify potential degradation products and significant degradation pathways for this compound under various stress conditions.

Materials:

-

This compound (high purity)

-

Hydrochloric acid (HCl), 0.1 N and 1 N

-

Sodium hydroxide (B78521) (NaOH), 0.1 N and 1 N

-

Hydrogen peroxide (H₂O₂), 3% and 30%

-

High-purity water

-

Acetonitrile (B52724) (HPLC grade)

-

Suitable analytical column (e.g., C18)

-

HPLC with UV or Mass Spectrometric (MS) detector

-

pH meter

-

Photostability chamber

-

Oven

Experimental Workflow:

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and 1 N HCl. Keep one set of samples at room temperature and another at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and 1 N NaOH. Maintain the samples at room temperature for various time points, as the reaction is expected to be faster.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and 30% H₂O₂. Keep one set of samples at room temperature and another at an elevated temperature (e.g., 60 °C) for a defined period.

-

Thermal Degradation: Expose the solid or liquid sample to dry heat in an oven at a high temperature (e.g., 80 °C) for a defined period. Also, reflux a solution of the compound.

-

Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. A control sample should be kept in the dark.

-

-

Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize it if necessary, and dilute it to a suitable concentration for analysis. Analyze the samples using a validated stability-indicating HPLC method, preferably with a mass spectrometer detector to identify the mass of the degradation products.

-

Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Identify and quantify the degradation products. Based on the identified structures, propose the degradation pathways.

Conclusion

This compound is a moderately stable compound that requires specific storage conditions to prevent degradation. The primary concerns for its stability are exposure to high temperatures, light, and especially basic conditions, which can lead to intramolecular cyclization to form tetrahydropyran. For researchers, scientists, and drug development professionals, adherence to the recommended storage conditions of refrigeration in a dry, dark, and well-ventilated area is crucial for maintaining the integrity of this important chemical intermediate. The provided framework for a forced degradation study can serve as a starting point for developing a comprehensive understanding of its stability profile in specific applications.

References

A Technical Guide to the Commercial Landscape and Purity of 5-Chloro-1-pentanol

For researchers, scientists, and professionals in drug development, the quality and purity of chemical reagents are paramount. This in-depth technical guide provides a comprehensive overview of the commercial availability and purity of 5-Chloro-1-pentanol (CAS No. 5259-98-3), a versatile bifunctional molecule used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.[1][2][3] This guide outlines major commercial suppliers, typical purity levels, detailed experimental protocols for quality assessment, and a discussion of potential impurities.

Commercial Suppliers and Purity Levels

This compound is readily available from a variety of chemical suppliers, with purities generally ranging from 90% to as high as 99%. The most common analytical method cited by suppliers for purity assessment is Gas Chromatography (GC). Nuclear Magnetic Resonance (NMR) spectroscopy is also frequently used to confirm the compound's structure.

Below is a summary of prominent commercial suppliers and their offered purities for this compound:

| Supplier | Stated Purity | Analytical Method |

| TCI Chemicals | >90.0% | GC |

| Fluorochem | 90% | Not Specified |

| Thermo Scientific™ Chemicals (Alfa Aesar) | ≥94.0%, 95% | GC |

| Lab Pro Inc. | Min. 90.0% | GC |

| Guidechem (various listed) | 95%, 99% | Not Specified |

| GIHI CHEMICALS CO.,LIMITED (various listed) | 98%, 99% | Not Specified |

| LookChem (various listed) | >90.0% | GC |

Experimental Protocols for Quality Assessment

Accurate determination of the purity of this compound is crucial for its application in sensitive research and development settings. The following are detailed methodologies for the two primary analytical techniques used for its quality control: Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography (GC) for Purity Determination

Gas chromatography is a robust technique for assessing the purity of volatile compounds like this compound by separating them from potential impurities.

Methodology:

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is recommended for its high sensitivity to organic compounds.

-

Column: A polar capillary column, such as a DB-WAX or a similar polyethylene (B3416737) glycol (PEG) phase column (e.g., 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness), is suitable for separating the polar alcohol from less polar impurities.

-

Carrier Gas: High-purity helium or hydrogen is used as the carrier gas at a constant flow rate (e.g., 1-2 mL/min).

-

Sample Preparation:

-

Prepare a stock solution of this compound in a high-purity solvent like dichloromethane (B109758) or ethyl acetate (B1210297) at a concentration of approximately 1 mg/mL.

-

If an internal standard is used for quantification, a known amount of a suitable standard (e.g., n-dodecane) should be added to the sample solution.

-

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet. A split injection mode (e.g., 50:1 split ratio) is typically used to prevent column overloading.

-

Temperature Program:

-

Inlet Temperature: 250°C

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10°C/min to 200°C.

-

Hold: Hold at 200°C for 5 minutes.

-

-

Detector Temperature: 280°C

-

-

Data Analysis: The purity is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve or the internal standard method should be employed.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides a highly accurate method for determining the absolute purity of a substance without the need for a calibration curve of the analyte itself.[4]

Methodology:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is required.

-

-

Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial using a microbalance.[4]

-

Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The internal standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.[6]

-

Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.6-0.7 mL of Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)).[5]

-

Transfer the solution to a clean NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum.

-

Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full magnetization recovery between scans. A D1 of 30-60 seconds is generally recommended for accurate quantification.

-

Use a 90° pulse angle.

-

Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for the signals to be integrated).[4]

-

-

Data Processing and Analysis:

-

Carefully phase and baseline correct the spectrum.

-

Integrate a well-resolved signal of this compound (e.g., the triplet corresponding to the CH₂-OH protons) and a signal from the internal standard.

-

The purity of this compound can be calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard

Where:

-

I = Integral value

-

N = Number of protons giving rise to the signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the standard

-

Potential Impurities in this compound

The purity of this compound can be influenced by its synthetic route. Common methods for its preparation include the partial hydrolysis of 1,5-dichloropentane (B10660) and the ring-opening of tetrahydrofurfuryl alcohol.[1][7] Based on these synthetic pathways, potential impurities may include:

| Potential Impurity | Chemical Formula | Origin |

| 1,5-Dichloropentane | C₅H₁₀Cl₂ | Unreacted starting material or by-product. |

| 1,5-Pentanediol | C₅H₁₂O₂ | Over-hydrolysis of 1,5-dichloropentane or by-product.[8] |

| Tetrahydrofurfuryl alcohol | C₅H₁₀O₂ | Unreacted starting material.[7] |

| Tetrahydropyran | C₅H₁₀O | By-product from the rearrangement of tetrahydrofurfuryl alcohol.[7] |

| 1-Pentanol | C₅H₁₂O | By-product from the hydrogenolysis of tetrahydrofurfuryl alcohol.[7] |

Quality Assessment Workflow

The following diagram illustrates a logical workflow for the quality assessment of commercially supplied this compound.

Caption: Quality Assessment Workflow for this compound.

This comprehensive guide provides researchers and drug development professionals with the necessary information to source, evaluate, and ensure the quality of this compound for their critical applications. By understanding the commercial landscape, employing rigorous analytical methods, and being aware of potential impurities, the integrity and reproducibility of scientific research can be upheld.

References

Synthesis of 5-Chloro-1-pentanol from 5-chloropentyl acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Chloro-1-pentanol from its corresponding acetate (B1210297) ester, 5-chloropentyl acetate. This conversion, a fundamental deprotection reaction, is crucial in various synthetic pathways within pharmaceutical and chemical research. The document details the prevalent methodologies, including alkaline, acid-catalyzed, and enzymatic hydrolysis, offering a comparative analysis of these techniques. Detailed experimental protocols and visual workflows are provided to facilitate practical application in a laboratory setting.

Core Synthesis Principles: A Comparative Overview

The hydrolysis of 5-chloropentyl acetate to this compound is a nucleophilic acyl substitution reaction. The choice of method depends on factors such as substrate compatibility with acidic or basic conditions, desired yield, and scalability. Below is a comparative summary of the primary synthetic routes.

| Method | Reagents & Conditions | Typical Yield (%) | Reaction Time | Key Considerations |

| Alkaline Hydrolysis | Sodium Hydroxide (B78521) (NaOH) in Ethanol (B145695)/Water | ~98%[1] | 12 hours[1] | High yield, common lab procedure. Potential for side reactions if other base-sensitive functional groups are present. |

| Acid-Catalyzed Hydrolysis | Dilute mineral acid (e.g., H₂SO₄ or HCl) in excess water | Data not available for this specific substrate. Generally lower yields than alkaline hydrolysis for simple esters. | Variable, typically requires heating. | Reversible reaction; requires a large excess of water to drive to completion.[2] Avoids strong base. |

| Enzymatic Hydrolysis | Lipase (e.g., from Candida antarctica) in a suitable buffer | Data not available for this specific substrate. Can be highly selective and yield near-quantitative conversion under optimal conditions. | Variable (hours to days) | High selectivity, mild reaction conditions (pH and temperature). Enzyme cost and stability can be limiting factors. |

Experimental Protocols

Protocol 1: Alkaline Hydrolysis of 5-chloropentyl acetate

This protocol is a widely used and high-yielding method for the synthesis of this compound.

Materials:

-

5-chloropentyl acetate

-

Sodium hydroxide (NaOH)

-

Ethanol (95%)

-

Deionized water

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl), dilute solution for neutralization (optional)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-chloropentyl acetate in ethanol.

-

Saponification: While stirring, add an aqueous solution of sodium hydroxide to the flask. The reaction is typically carried out at room temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the disappearance of the starting material. The reaction is generally left to stir for approximately 12 hours to ensure complete conversion.[1]

-

Solvent Removal: After the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the remaining aqueous residue, add deionized water and transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with diethyl ether.

-

Washing: Combine the organic extracts and wash sequentially with deionized water and then with a saturated brine solution. If the aqueous layer is basic, a wash with a dilute HCl solution can be performed to neutralize any remaining NaOH, followed by a water wash.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to obtain the final, pure this compound.

Protocol 2: General Considerations for Acid-Catalyzed Hydrolysis

Materials:

-